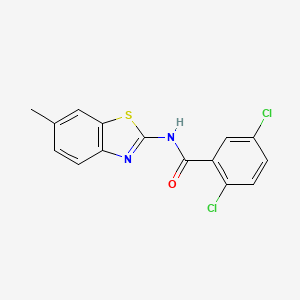

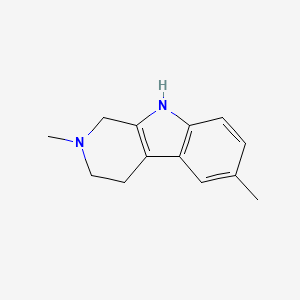

2,5-dichloro-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of benzothiazole derivatives involves multi-step chemical reactions, aiming for high yield and purity. A common approach includes the condensation of benzothiazole with benzamide derivatives under controlled conditions. For example, a series of 1,3-benzothiazol-2-yl benzamides were prepared in satisfactory yield, highlighting the versatility of synthesis techniques in producing these compounds (Rana et al., 2008).

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized using spectroscopic methods such as IR, NMR, and X-ray crystallography. These techniques provide insights into the arrangement of atoms, molecular geometry, and intermolecular interactions. For instance, the structure of two novel benzothiazoles was elucidated through these methods, revealing discrete dimers connected into a three-dimensional network by hydrogen bonds and π–π stacking interactions (Ćaleta et al., 2008).

Chemical Reactions and Properties

Benzothiazole derivatives participate in various chemical reactions, contributing to their diverse chemical properties. Their reactivity can be tailored by substituting functional groups, leading to compounds with desired chemical behaviors. The synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides, for example, demonstrate the potential for developing selective agents based on the chemical properties of benzothiazole derivatives (Morgan et al., 1990).

Physical Properties Analysis

The physical properties of benzothiazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are essential for determining the compounds' applicability in various fields. Research on gelation behavior of N-(thiazol-2-yl) benzamide derivatives, highlighting the influence of methyl functionality and non-covalent interactions on physical properties, exemplifies the importance of physical properties analysis (Yadav & Ballabh, 2020).

Chemical Properties Analysis

The chemical properties of benzothiazole derivatives, including reactivity, chemical stability, and interaction with other molecules, are critical for their application in chemical synthesis and potential pharmacological use. Investigations into the antibacterial activities of N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide and its metal complexes reveal the antimicrobial potential of these compounds, showcasing the significance of chemical properties analysis (Obasi et al., 2017).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

2,5-dichloro-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2N2OS/c1-8-2-5-12-13(6-8)21-15(18-12)19-14(20)10-7-9(16)3-4-11(10)17/h2-7H,1H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZZVWZXEZINYEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C=CC(=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-dichloro-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-fluorophenyl)-4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B5620419.png)

![[3-(cyclopropylmethyl)-1-(5-ethyl-2-methyl-4-pyrimidinyl)-3-piperidinyl]methanol](/img/structure/B5620421.png)

![3-({3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)-4-methylpyridine](/img/structure/B5620429.png)

![N,1-dimethyl-N-[3-(trifluoromethyl)benzyl]-4-piperidinamine](/img/structure/B5620442.png)

![2-isobutyl-8-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5620455.png)

![3-{[1-(cyclopropylcarbonyl)piperidin-4-yl]oxy}-N-(1,1-dioxido-2,3-dihydro-3-thienyl)benzamide](/img/structure/B5620467.png)

![(1R*,2R*,6S*,7S*)-4-(2,5,6-trimethylpyrimidin-4-yl)-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5620472.png)

![N-({1-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]piperidin-3-yl}methyl)-4-fluorobenzamide](/img/structure/B5620481.png)

![4-methoxy-N-[(1-phenylcyclopentyl)methyl]benzamide](/img/structure/B5620506.png)